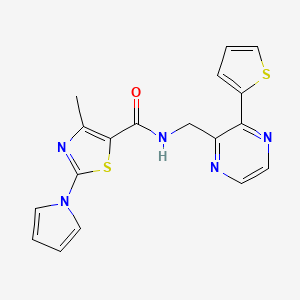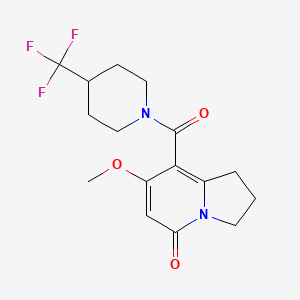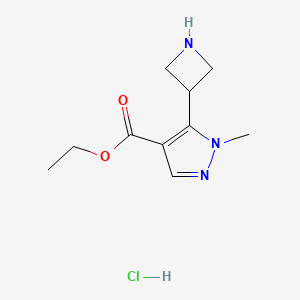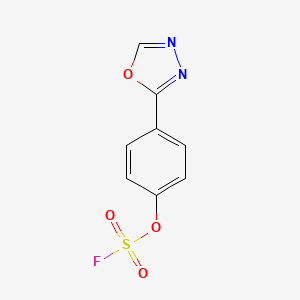![molecular formula C16H16BrF3N4O B2876628 2-(2-bromophenyl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide CAS No. 2034557-51-0](/img/structure/B2876628.png)
2-(2-bromophenyl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is part of a novel series of beta-amino amides incorporating fused heterocycles . It has been evaluated as an inhibitor of dipeptidyl peptidase IV (DPP-IV) for the treatment of type 2 diabetes .
Synthesis Analysis
The synthesis of similar compounds involves cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles . The reaction works well with various substituted pyridinium 1,4-zwitterionic thiolates in moderate to good yields .Molecular Structure Analysis
The molecular structure of this compound includes a trifluoromethyl group, which is a functional group that has the formula -CF3 . This group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group .Chemical Reactions Analysis
The trifluoromethyl group in this compound has a significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine . This property often makes trifluoromethyl-substituted compounds strong acids .Physical And Chemical Properties Analysis
The trifluoromethyl group in this compound lowers the basicity of compounds like trifluoroethanol . It can also be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .Applications De Recherche Scientifique
Cancer Research: c-Met Kinase Inhibition
This compound has been studied for its potential as a c-Met kinase inhibitor . c-Met is a protein that has been implicated in various types of cancer, including lung, breast, and cervical cancers . Derivatives of this compound have shown promising results in inhibiting c-Met kinase activity, which could lead to the development of new anticancer therapies.
Medicinal Chemistry: GABAA Modulating Activity
The structural features of this compound suggest its use in medicinal chemistry, particularly in modulating the activity of the GABAA receptor . This receptor plays a crucial role in neurotransmission, and its modulation can have therapeutic effects for conditions such as anxiety, insomnia, and epilepsy.
Fluorescent Probes
Due to the presence of the triazolo[4,3-a]pyridin moiety, compounds like this can be used as fluorescent probes . These probes can help in visualizing and tracking biological processes, which is valuable in both basic research and the development of diagnostic tools.
Structural Units in Polymers
The compound’s multifaceted structure makes it a candidate for serving as a structural unit in polymers . Incorporating such heterocycles into polymers can enhance their properties, making them suitable for a wide range of industrial applications.
Diabetes Treatment: DPP-IV Inhibition
Research has indicated that similar compounds can act as inhibitors of dipeptidyl peptidase IV (DPP-IV), an enzyme target for the treatment of type 2 diabetes . Inhibiting DPP-IV can increase insulin secretion and decrease blood glucose levels, offering a potential therapeutic approach for diabetes management.
Synthetic Chemistry: One-Pot Synthesis
The compound’s structure allows for its synthesis through a one-pot method, which is a more efficient and economical approach . This method can facilitate the production of triazolopyridine derivatives, which are important in synthetic chemistry due to their biological and chemical significance.
Mécanisme D'action
Target of Action
The primary target of this compound is Dipeptidyl Peptidase IV (DPP-IV) . DPP-IV is an enzyme responsible for breaking down incretin hormones in the body, which play a crucial role in regulating blood glucose levels.
Mode of Action
This compound acts as a potent inhibitor of DPP-IV . By inhibiting DPP-IV, it prevents the breakdown of incretin hormones, thereby increasing their concentration in the blood. This leads to increased insulin secretion and decreased glucagon release, resulting in lower blood glucose levels.
Biochemical Pathways
The inhibition of DPP-IV affects the incretin hormone pathway . Incretin hormones, such as GLP-1 and GIP, are released in response to food intake and stimulate insulin secretion from pancreatic beta cells. By preventing the breakdown of these hormones, this compound enhances the insulinotropic effect of incretins, leading to improved glucose control.
Pharmacokinetics
This compound exhibits excellent oral bioavailability in preclinical species . This suggests that it is well absorbed from the gastrointestinal tract and can reach effective concentrations in the body when administered orally.
Result of Action
The primary molecular effect of this compound is the inhibition of DPP-IV activity , leading to increased levels of incretin hormones . On a cellular level, this results in enhanced insulin secretion and reduced glucagon release, contributing to improved blood glucose control. This makes it a potential therapeutic agent for the treatment of type 2 diabetes.
Orientations Futures
The trifluoromethyl group is often used in pharmaceuticals, drugs, and abiotically synthesized natural fluorocarbon-based compounds . The medicinal use of the trifloromethyl group dates from 1928, although research became more intense in the mid-1940s . Future research may continue to explore the use of this group in the development of new drugs and therapies .
Propriétés
IUPAC Name |
2-(2-bromophenyl)-N-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrF3N4O/c17-12-4-2-1-3-10(12)7-15(25)21-9-14-23-22-13-8-11(16(18,19)20)5-6-24(13)14/h1-4,11H,5-9H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZAITOFYXKUIGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2CNC(=O)CC3=CC=CC=C3Br)CC1C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrF3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-bromophenyl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(3-Bromophenyl)-6-chloro-1H-benzo[d]imidazole](/img/structure/B2876552.png)
![N-(3,4-diethoxybenzyl)-3-(8-fluoro-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2876554.png)
![N-(3-chloro-4-methoxyphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2876555.png)
![2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2876556.png)

![3-ethyl-1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2876558.png)


![(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetamide](/img/structure/B2876565.png)

